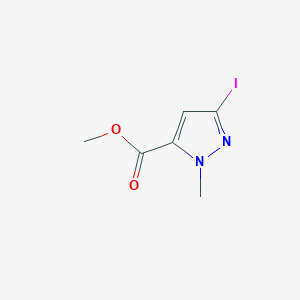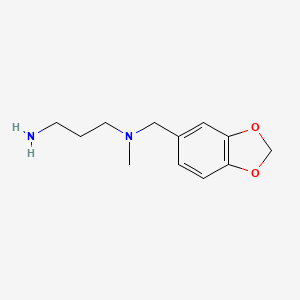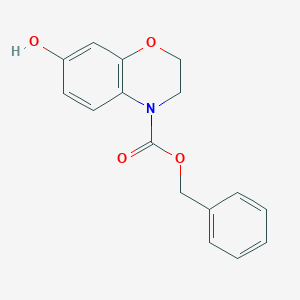
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is a unique organic compound characterized by its indene core structure with a carboxylic acid group at the second position and a trifluoromethyl group at the fifth position
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid typically involves the Perkin reaction, where phthalic anhydrides react with malononitrile in the presence of a catalyst . Another method involves the Knoevenagel reaction of 1H-indene-1,3(2)-dione derivatives with malononitrile . These reactions are usually carried out under controlled conditions with specific catalysts to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale organic synthesis techniques, utilizing continuous flow reactors to maintain consistent reaction conditions and optimize production efficiency. The use of advanced purification methods such as crystallization and chromatography ensures the high purity of the final product.
化学反应分析
Types of Reactions: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, introducing different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic or basic conditions.
Major Products: The major products formed from these reactions include various substituted indene derivatives, alcohols, aldehydes, and ketones, depending on the specific reaction conditions and reagents used.
科学研究应用
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials, including polymers and coatings.
作用机制
The mechanism by which 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid exerts its effects involves interactions with specific molecular targets and pathways. For instance, its trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact more effectively with biological membranes and enzymes. The carboxylic acid group can form hydrogen bonds with target proteins, influencing their activity and function .
相似化合物的比较
2-Phenyl-2,3-dihydro-1H-indene-2-carboxylic acid: This compound shares a similar indene core structure but differs in the substituents attached to the ring.
1-(Dicyanomethylene)-3-hydroxy-1H-indene-2-carboxylic acid: Another related compound with different functional groups that influence its chemical properties and applications.
Uniqueness: 5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and physical properties, such as increased stability and lipophilicity. These characteristics make it particularly valuable in the development of pharmaceuticals and advanced materials.
属性
分子式 |
C11H9F3O2 |
|---|---|
分子量 |
230.18 g/mol |
IUPAC 名称 |
5-(trifluoromethyl)-2,3-dihydro-1H-indene-2-carboxylic acid |
InChI |
InChI=1S/C11H9F3O2/c12-11(13,14)9-2-1-6-3-8(10(15)16)4-7(6)5-9/h1-2,5,8H,3-4H2,(H,15,16) |
InChI 键 |
YSOAQAFSCLIAJM-UHFFFAOYSA-N |
规范 SMILES |
C1C(CC2=C1C=CC(=C2)C(F)(F)F)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[6-(2,3-Difluorophenyl)-2-oxo-1-(2,2,2-trifluoroethyl)azepan-3-yl]-4-(2-oxo-3H-imidazo[4,5-b]pyridin-1-yl)piperidine-1-carboxamide](/img/structure/B8477081.png)




![Spiro[5.5]undec-2-yl-methanol](/img/structure/B8477102.png)


![Benzonitrile, 3-[2-(1H-1,2,4-triazol-5-ylthio)ethoxy]-](/img/structure/B8477134.png)




![3-Ethyl-5[(3-ethyl-2-benzothiazolinylidene)-1-hydroxyethylidene]rhodanine](/img/structure/B8477177.png)
